molecular formula C17H20ClNO2 B5013640 [(3-chlorophenyl)methyl][2-(3,4-dimethoxyphenyl)ethyl]amine

[(3-chlorophenyl)methyl][2-(3,4-dimethoxyphenyl)ethyl]amine

Cat. No.: B5013640
M. Wt: 305.8 g/mol
InChI Key: YQMGNQUDKGUVRK-UHFFFAOYSA-N
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Description

[(3-chlorophenyl)methyl][2-(3,4-dimethoxyphenyl)ethyl]amine is an organic compound with the molecular formula C17H20ClNO2 and a molecular weight of 305.7992 g/mol . This compound is characterized by the presence of a chlorophenyl group and a dimethoxyphenyl group, making it a versatile molecule in various chemical reactions and applications.

Properties

IUPAC Name

N-[(3-chlorophenyl)methyl]-2-(3,4-dimethoxyphenyl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClNO2/c1-20-16-7-6-13(11-17(16)21-2)8-9-19-12-14-4-3-5-15(18)10-14/h3-7,10-11,19H,8-9,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQMGNQUDKGUVRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNCC2=CC(=CC=C2)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3-chlorophenyl)methyl][2-(3,4-dimethoxyphenyl)ethyl]amine typically involves the reaction of 3-chlorobenzyl chloride with 2-(3,4-dimethoxyphenyl)ethylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

[(3-chlorophenyl)methyl][2-(3,4-dimethoxyphenyl)ethyl]amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to produce amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorophenyl group can be replaced by other nucleophiles like amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or potassium carbonate in organic solvents.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Amines or alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

[(3-chlorophenyl)methyl][2-(3,4-dimethoxyphenyl)ethyl]amine has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [(3-chlorophenyl)methyl][2-(3,4-dimethoxyphenyl)ethyl]amine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

[(3-chlorophenyl)methyl][2-(3,4-dimethoxyphenyl)ethyl]amine can be compared with other similar compounds, such as:

  • [(3-chlorophenyl)methyl][2-(3,4-dimethoxyphenyl)methyl]amine
  • [(3-chlorophenyl)methyl][2-(3,4-dimethoxyphenyl)propyl]amine

These compounds share similar structural features but differ in the length and nature of the alkyl chain connecting the phenyl groups. The unique combination of the chlorophenyl and dimethoxyphenyl groups in this compound contributes to its distinct chemical and biological properties.

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